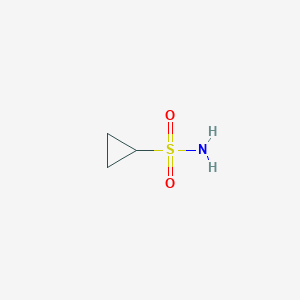

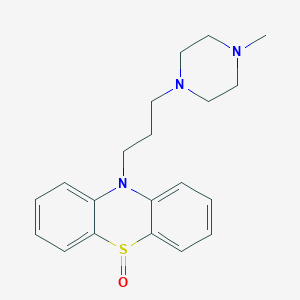

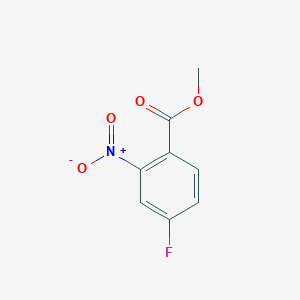

![molecular formula C15H10ClN5 B130919 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 91896-58-1](/img/structure/B130919.png)

8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Descripción general

Descripción

“8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is a nitrogen-containing heterocyclic compound . It is a derivative of quinoxaline, a compound that has many pharmaceutical and industrial purposes . Quinoxaline-containing drugs are currently used as antibiotics in the market .

Synthesis Analysis

The synthesis of “8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” involves aromatic nucleophilic substitution . The process involves stirring a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” was confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to predict their binding affinity toward the homology model of A2B receptor .Chemical Reactions Analysis

The chemical reactions involving “8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” include aromatic nucleophilic substitution . The reaction mixture was stirred overnight and then poured onto ice-water .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” include its formula: C15H10ClN5.CH4O3S . It is a white crystalline powder .Aplicaciones Científicas De Investigación

Antiviral Activity

The synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives led to compounds with antiviral potential. Specifically, compound 8b demonstrated promising antiviral activity. Researchers screened these compounds using plaque-reduction assays, highlighting their potential in combating viral infections .

Antimicrobial Properties

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold also exhibits antimicrobial properties. Several synthesized compounds (such as 4d, 6c, 7b, and 8a) demonstrated antibacterial and/or antifungal activities. In vitro screening against pathogenic organisms using agar diffusion methods revealed their effectiveness .

DNA Intercalation for Anticancer Activity

Recent studies have explored [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential anticancer agents. These compounds exhibit DNA intercalation activities, making them interesting candidates for cancer therapy. Molecular docking studies shed light on their binding modes with cellular targets .

Regioselective Synthesis of N1-Substituted 3-Amino-1,2,4-triazoles

The compound’s structural diversity allows for the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles. This versatility opens up opportunities for further exploration in drug discovery and chemical biology .

A2B Antagonist Potential

Researchers designed and synthesized derivatives of [1,2,4]triazolo[4,3-a]quinoxaline to investigate their A2B antagonist properties. These compounds were confirmed through spectral data and elemental analyses. Their potential therapeutic applications warrant further investigation .

Spiro-Linked Triazaspirodecane Derivatives

Compound 22, a spiro-linked triazaspirodecane derivative containing [1,2,4]triazolo[4,3-a]quinoxaline, exhibited significant activity against cancer cell lines (K562, HL60, and U937). Its MIC values highlight its potential as an anticancer agent .

Mecanismo De Acción

Target of Action

The primary target of 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions .

Mode of Action

This compound interacts with the A2B receptor, potentially antagonizing its function . Antagonism of the A2B receptor has been correlated with anticancer activity . The compound’s interaction with the receptor may result in changes that inhibit the receptor’s normal function, thereby exerting its therapeutic effects .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, a major mechanism for tumor growth . Thus, the compound’s action on the A2B receptor may influence these biochemical pathways.

Result of Action

The compound’s action on the A2B receptor may lead to a reduction in metastasis and regulation of oral squamous cell carcinoma . Additionally, the compound has shown promising cytotoxic activity, with IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line .

Direcciones Futuras

Propiedades

IUPAC Name |

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBENJWAFQLORQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238743 | |

| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91896-57-0 | |

| Record name | CP 66713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

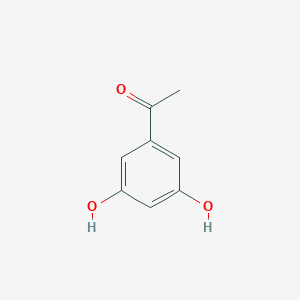

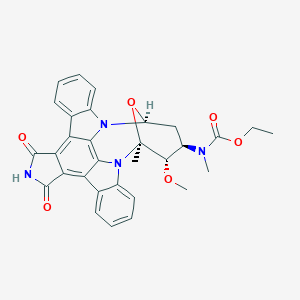

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)

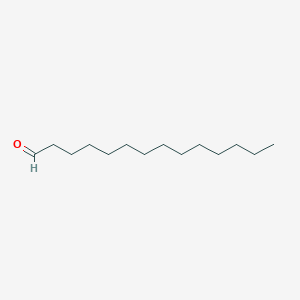

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)